Benanomicin B
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Overview
Description
Benanomicin B is a microbial metabolite isolated from the culture fluid of Actinomadura sp. MH193-16F4 . It exhibits significant antifungal, fungicidal, and antiviral activities . This compound is particularly effective against a variety of mammalian and plant pathogenic fungi, including Candida albicans, Trichophyton mentagrophytes, Cryptococcus neoformans, and Pyricularia oryzae . Additionally, this compound has shown inhibitory effects on HIV-1 viral infection in MT-4 cells .
Preparation Methods
Benanomicin B is primarily produced through fermentation using the Actinomadura sp. MH193-16F4 strain . The fermentation process involves cultivating the microorganism in a suitable culture medium under aerobic conditions . The compound can also be synthesized through biotransformation using Escherichia coli expressing actinomycete cytochrome P450 . This method involves the transformation of Benanomicin A into this compound derivatives using a bacterial P450 expression system .
Chemical Reactions Analysis
Benanomicin B undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze monooxygenation (principally hydroxylation) of the compound . Major products formed from these reactions include 10-hydroxybenanomicin A and 11-O-demethylbenanomicin A . Additionally, this compound can be acetylated to form N-acetylthis compound .
Scientific Research Applications
Benanomicin B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying microbial metabolites and their synthetic pathways . In biology, it serves as a tool for investigating the mechanisms of antifungal and antiviral activities . In medicine, this compound is explored for its potential therapeutic applications, particularly in treating fungal infections and HIV-1 . In industry, it is utilized in the development of new antifungal and antiviral agents .
Mechanism of Action
The mechanism of action of Benanomicin B involves binding to the fungal cell wall, specifically targeting the mannan sites . This binding disrupts the integrity of the cell wall, leading to cell lysis and death . The compound also inhibits the formation of syncytia in HIV-1 infected cells, preventing the spread of the virus . The molecular targets and pathways involved in these actions include the fungal cell wall components and viral envelope proteins .
Comparison with Similar Compounds
Benanomicin B is closely related to other compounds in the benanomicin family, such as Benanomicin A and dexylosylthis compound . These compounds share similar antifungal and antiviral activities but differ in their chemical structures and specific targets . For example, Benanomicin A possesses a benzo(a)naphthacenequinone skeleton, while this compound has additional functional groups that enhance its activity . Pradimicins are another group of similar compounds that also exhibit antifungal activity by binding to D-mannoside of the fungal cell surface in the presence of calcium .
Properties
CAS No. |
116249-66-2 |
---|---|
Molecular Formula |
C39H42N2O18 |
Molecular Weight |
826.8 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |
InChI Key |
IHIIRQILYAXIOH-NUVDETJMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Synonyms |
enanomicin B pradimicin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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